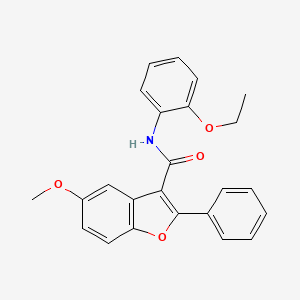

N-(2-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide

Description

N-(2-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide is a benzofuran-derived carboxamide characterized by a 2-ethoxyphenyl group attached to the amide nitrogen, a 5-methoxy substituent on the benzofuran core, and a 2-phenyl moiety.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-3-28-21-12-8-7-11-19(21)25-24(26)22-18-15-17(27-2)13-14-20(18)29-23(22)16-9-5-4-6-10-16/h4-15H,3H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNFQGKYFRWISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core with various substituents, including an ethoxy group and a methoxy group. Its molecular formula is , and it exhibits a unique combination of functional groups that contribute to its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. The presence of halogen or hydroxyl groups at specific positions on the benzofuran ring enhances this activity. In particular, studies have shown that modifications at the 4, 5, and 6 positions can lead to potent antibacterial effects against various pathogens .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated its ability to inhibit cancer cell proliferation in several cancer lines, including breast cancer cells. The mechanism appears to involve the induction of apoptosis through the modulation of key signaling pathways .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.36 | Induction of apoptosis |

| B16F10 (Melanoma) | >5 | Modulation of tyrosinase activity |

3. Enzyme Inhibition

This compound has also been studied for its inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin production. The compound exhibited competitive inhibition with an IC50 value indicating strong potency in reducing melanin synthesis, making it a candidate for skin-whitening agents .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound binds to active sites on enzymes, altering their activity and leading to downstream effects such as apoptosis in cancer cells.

- Cell Signaling Modulation : It influences various signaling pathways related to cell growth and survival, particularly in malignancies.

Case Studies

Study 1: Antimicrobial Efficacy

A study conducted on several benzofuran derivatives showed that this compound had superior antimicrobial activity compared to other derivatives. It was effective against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

Study 2: Anticancer Activity in MCF-7 Cells

In vitro experiments indicated that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells. The study reported an IC50 value of 0.36 µM, suggesting high potency against this cancer type .

Scientific Research Applications

Structural Characteristics

The compound belongs to the benzofuran family, which is known for its diverse biological activities. The specific substitutions on the benzofuran ring significantly influence its pharmacological properties. The presence of the ethoxy and methoxy groups enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of benzofuran derivatives, including N-(2-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide. Research indicates that benzofuran compounds can exhibit potent activity against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

A systematic review analyzed numerous benzofuran derivatives, revealing that compounds with halogen or hydroxyl substituents at specific positions on the benzofuran ring exhibited enhanced antimicrobial activity. For instance, compounds with a chloro substituent showed significant inhibition zones against Staphylococcus aureus and Candida albicans .

| Compound | Inhibition Zone (mm) | Target Organism |

|---|---|---|

| 21d | 23 | S. aureus |

| 22a | 24 | K. pneumoniae |

| 21c | 23 | C. albicans |

Anticancer Properties

Benzofuran derivatives have also been explored for their anticancer potential. Several studies indicate that modifications in the benzofuran structure can lead to significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development as an anticancer agent.

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound may have potential applications in other therapeutic areas:

- Anti-inflammatory Effects : Some benzofuran derivatives have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.

- Neuroprotective Properties : Preliminary studies suggest that certain substitutions on the benzofuran ring may confer neuroprotective effects, potentially aiding in the treatment of neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Core

5-Ethoxy-N-(4-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide (CAS: 929451-67-2)

- Structure : This analog substitutes the 5-methoxy group with ethoxy and replaces the 2-ethoxyphenyl amide with a 4-ethylphenyl group.

- Molecular Formula: C₂₅H₂₃NO₃ (MW: 385.46) .

- Key Differences :

- The ethoxy group at position 5 may enhance lipophilicity compared to methoxy.

- The 4-ethylphenyl substituent on the amide could alter steric interactions in target binding compared to the ortho-ethoxy group in the parent compound.

N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylcyclohexanecarboxamide (CAS: 670258-29-4)

- Structure : Features a 3-acetyl-2-methyl benzofuran core and a sulfonylcyclohexanecarboxamide group.

- The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating ethoxy group in the parent compound .

Heterocyclic Ring Replacements

(E)-2-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)thiazole-5-carboxamide (14)

- Structure : Replaces benzofuran with a thiazole ring.

- Synthesis : Yield of 58% via amide coupling and sulfonamide introduction .

- Key Differences: The thiazole ring’s electronegative nitrogen and sulfur atoms may enhance polar interactions in biological targets.

(E)-5-(2-Ethoxyphenyl)-N-(3-(isopropylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (25b)

Functional Group Modifications in Benzofuran Derivatives

N-(5-Ethylamino)-2,5-Dihydro-1,3-Thiazol-2-Yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide

- Structure : Incorporates a nitro group at position 5 and a carbohydrazide moiety.

- Synthesis : Derived from acetaldehyde-mediated reactions, enabling further functionalization at the hydroxyl group .

- The carbohydrazide group allows for diverse derivatization, unlike the carboxamide in the parent compound .

Molecular Weight and Lipophilicity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.